![molecular formula C16H14FN3O4S B5161455 N-{[(4-ethoxy-2-nitrophenyl)amino]carbonothioyl}-4-fluorobenzamide](/img/structure/B5161455.png)
N-{[(4-ethoxy-2-nitrophenyl)amino]carbonothioyl}-4-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(4-ethoxy-2-nitrophenyl)amino]carbonothioyl}-4-fluorobenzamide, also known as EN9, is a chemical compound that has been synthesized for scientific research purposes. It belongs to the class of carbonothioylamides and has been studied for its potential use in various fields, including pharmacology, biochemistry, and biotechnology.
科学的研究の応用
N-{[(4-ethoxy-2-nitrophenyl)amino]carbonothioyl}-4-fluorobenzamide has been studied for its potential use in various scientific research fields. One of the primary applications of this compound is in pharmacology, where it has been studied for its potential as an anticancer agent. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development as an anticancer drug.
This compound has also been studied for its potential use in biochemistry and biotechnology. It has been shown to inhibit the activity of certain enzymes, making it useful in enzyme assays and as a tool for studying enzyme kinetics. This compound has also been studied for its potential use as a fluorescent probe in biological imaging.
作用機序
The mechanism of action of N-{[(4-ethoxy-2-nitrophenyl)amino]carbonothioyl}-4-fluorobenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes, including carbonic anhydrases and histone deacetylases. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anticancer activity, this compound has been shown to inhibit the activity of carbonic anhydrases, which play a role in regulating pH in the body. This compound has also been shown to inhibit the activity of histone deacetylases, which play a role in gene expression and cell differentiation.
実験室実験の利点と制限
N-{[(4-ethoxy-2-nitrophenyl)amino]carbonothioyl}-4-fluorobenzamide has a number of advantages and limitations for lab experiments. One advantage is its specificity for certain enzymes, which makes it useful as a tool for studying enzyme kinetics and for developing enzyme assays. However, this compound also has limitations, including its potential toxicity and its limited solubility in aqueous solutions.
将来の方向性
There are a number of future directions for research on N-{[(4-ethoxy-2-nitrophenyl)amino]carbonothioyl}-4-fluorobenzamide. One potential direction is the development of this compound as an anticancer drug. Further studies are needed to determine its efficacy in vivo and to identify potential side effects and toxicity. Another potential direction is the development of this compound as a tool for studying enzyme kinetics and for developing enzyme assays. Further studies are needed to determine its specificity for different enzymes and to optimize its use in these applications. Finally, this compound may have potential as a fluorescent probe in biological imaging, and further studies are needed to explore this potential application.
合成法
The synthesis of N-{[(4-ethoxy-2-nitrophenyl)amino]carbonothioyl}-4-fluorobenzamide involves the reaction of 4-ethoxy-2-nitroaniline with carbon disulfide in the presence of potassium hydroxide to form the corresponding potassium salt. This salt is then reacted with 4-fluorobenzoyl chloride to yield this compound. The reaction scheme is shown below:
特性
IUPAC Name |
N-[(4-ethoxy-2-nitrophenyl)carbamothioyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O4S/c1-2-24-12-7-8-13(14(9-12)20(22)23)18-16(25)19-15(21)10-3-5-11(17)6-4-10/h3-9H,2H2,1H3,(H2,18,19,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOKZIKNHSQBOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-benzyl-5-[(5-iodo-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5161377.png)
![5-[(3-{[4-(3-methoxypropyl)-1-piperidinyl]carbonyl}-5-isoxazolyl)methoxy]-2-methylpyridine](/img/structure/B5161381.png)
![4-[5-[4-(allyloxy)-3-methoxybenzylidene]-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B5161385.png)
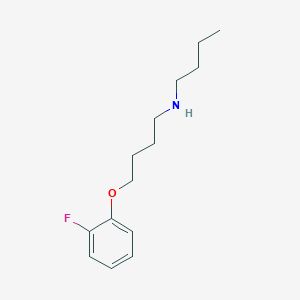
![N-(3,4-difluorophenyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5161396.png)
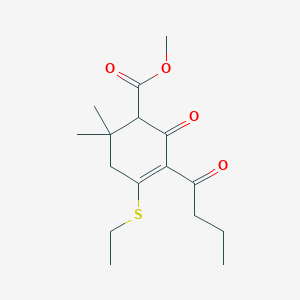
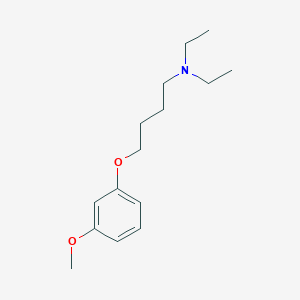
![4-methyl-1-[(5-methyl-3-thienyl)carbonyl]piperidine](/img/structure/B5161431.png)
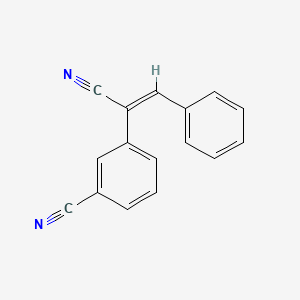
![1-[4-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid](/img/structure/B5161436.png)
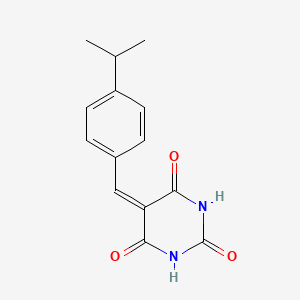


![N-(4-ethoxyphenyl)-2-[1-methyl-5-oxo-3-(3-phenylpropyl)-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B5161482.png)
